

Spectroscopic Characterization of 1,3-Butanediol Diacrylate: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Butanediol diacrylate

Cat. No.: B091283

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This technical guide provides a summary of available spectroscopic data for **1,3-Butanediol diacrylate** (CAS No. 19485-03-1), a monomer frequently utilized in polymer synthesis. The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics. Due to the limited availability of public data, particularly for NMR, this guide also outlines generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The quantitative spectroscopic data for **1,3-Butanediol diacrylate** is summarized below. This information is critical for quality control, reaction monitoring, and structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry of **1,3-Butanediol diacrylate** has been reported using Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern provides a fingerprint for its identification.

Table 1: Key Mass Spectrometry Data for **1,3-Butanediol Diacrylate**

Parameter	Value
Molecular Formula	C ₁₀ H ₁₄ O ₄
Molecular Weight	198.22 g/mol
Ionization Mode	Electron Ionization (EI)
Top m/z Peak	55[1]
2nd Highest m/z Peak	54[1]
3rd Highest m/z Peak	27[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **1,3-Butanediol diacrylate** is characterized by the strong absorbances of the ester and acrylate functionalities.

Table 2: Characteristic Infrared (IR) Peaks for **1,3-Butanediol Diacrylate**

Wavenumber (cm ⁻¹)	Assignment
~1720	C=O (Ester) Stretch[2]
1718	Esterification Band[2]
1636	C=C (Acrylate) Stretch[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for **1,3-Butanediol diacrylate** are not readily available in the public domain. The information below is based on general knowledge of acrylate compounds and available instrumentation details.

Table 3: Nuclear Magnetic Resonance (NMR) Data for **1,3-Butanediol Diacrylate**

Nucleus	Predicted Chemical Shift (δ) Range (ppm)	Notes
¹ H	5.8 - 6.5 (vinylic CH=CH ₂)	Complex multiplets are expected for the vinyl protons.
¹ H	4.0 - 4.4 (-O-CH ₂ - and -O-CH-)	The chemical shifts of the butanediol backbone protons.
¹ H	1.8 - 2.2 (-CH ₂ -)	The methylene group adjacent to the methine.
¹ H	1.2 - 1.4 (-CH ₃)	The methyl group of the butanediol backbone.
¹³ C	165 - 167 (C=O)	Carbonyl carbon of the ester.
¹³ C	128 - 132 (vinylic CH=CH ₂)	Vinylic carbons of the acrylate group.
¹³ C	60 - 70 (-O-CH ₂ - and -O-CH-)	Carbons of the butanediol backbone attached to oxygen.
¹³ C	30 - 40 (-CH ₂ -)	Methylene carbon of the butanediol backbone.
¹³ C	15 - 25 (-CH ₃)	Methyl carbon of the butanediol backbone.

Note: The predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.

Experimental Protocols

While specific experimental protocols for the acquisition of the presented data are not fully available, the following outlines standard methodologies for the spectroscopic analysis of a liquid organic compound like **1,3-Butanediol diacrylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **1,3-Butanediol diacrylate** is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a Bruker WP-80 or higher.
- Data Acquisition: For ^1H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ^{13}C NMR, proton decoupling is employed to simplify the spectrum, with a wider spectral width and a longer relaxation delay (2-5 seconds).
- Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, a thin film is prepared by placing a drop of **1,3-Butanediol diacrylate** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm^{-1} . Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

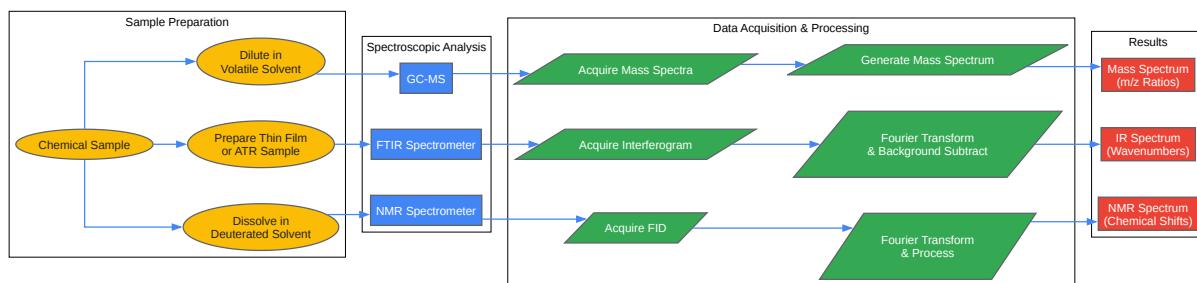
- Sample Introduction: For GC-MS analysis, a dilute solution of **1,3-Butanediol diacrylate** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas

chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.

- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically used.
- Data Acquisition: The GC oven temperature is programmed to ramp up, allowing for the elution of the compound. The mass spectrometer scans a defined mass-to-charge (m/z) range (e.g., 40-400 amu) as the compound elutes from the GC column.
- Data Processing: The resulting mass spectrum shows the relative abundance of different fragment ions, which is characteristic of the molecule's structure.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.



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Caption: Generalized workflow for spectroscopic analysis.

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References

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